molecular formula C23H31NO6 B4614615 dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4614615
M. Wt: 417.5 g/mol
InChI Key: LLXOYINIEMMPEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate, a similar compound, demonstrates the use of Hantzsch condensation reaction facilitated by microwave irradiation (MWI) in solvent-free conditions, indicating a potential pathway for synthesizing closely related compounds (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, like dimethyl 5-amino-1-methoxy-2,3-pyridinedicarboxylate, shows hydrogen-bonded ribbons with van der Waals contacts, suggesting similar structural features could be expected in the compound of interest (Low et al., 1996).

Chemical Reactions and Properties

The reactivity of 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates exhibits molecular diversity, suggesting that the compound may also participate in diverse chemical reactions under different conditions (Sun, Zhu, Gong, & Yan, 2013).

Physical Properties Analysis

While specific studies on the physical properties of "dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" were not found, related compounds' analysis can provide insights into solubility, melting points, and other physical characteristics critical for understanding its behavior in various environments.

Chemical Properties Analysis

Chemical properties, including reactivity with different agents, stability under various conditions, and potential for participating in complex reactions, can be inferred from studies on similar compounds. For example, the use of triphenylphosphine in synthesis processes suggests the importance of catalysts in modifying the chemical properties of such molecules (Yavari, Aghazadeh, & Tafazzoli, 2002).

Scientific Research Applications

Calcium Channel Antagonism and Vasodilation

Calcium channel blockers are crucial in medical research for their potential in treating cardiovascular diseases. "Dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is related to compounds like nimodipine, which demonstrates preferential cerebrovascular action. Nimodipine, a calcium antagonistic vasodilator, exhibits a significant effect on brain vessels, preventing spasms and improving cerebral reperfusion following ischemia. This suggests the potential for analogs of this compound in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).

Synthetic Chemistry Applications

In synthetic chemistry, compounds with the pyridinedicarboxylate core are pivotal in generating diverse molecular structures. For instance, the reaction of dialkyl 2-butynoate with aniline and formaldehyde has led to the revision of product structures, demonstrating the complexity and versatility of reactions involving this moiety (Srikrishna, Sridharan, & Prasad, 2010). Furthermore, the molecular diversity observed in three-component reactions involving acetylenedicarboxylates and arylidene cyanoacetates underscores the potential of dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate derivatives in accessing a wide range of polyfunctional molecules (Sun, Zhu, Gong, & Yan, 2013).

Material Science and Catalysis

The synthesis and modification of organic compounds like "dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" have implications in material science and catalysis. The methoxycarbonylation of alkynes catalyzed by palladium complexes, for example, showcases the utility of related structures in synthesizing unsaturated esters or conducting cascade reactions to form α,ω-diesters. Such processes highlight the role of these compounds in developing new materials and catalytic methods (Núñez Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

properties

IUPAC Name

dimethyl 1-butyl-4-(3-methoxy-4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6/c1-7-8-11-24-13-17(22(25)28-5)21(18(14-24)23(26)29-6)16-9-10-19(30-15(2)3)20(12-16)27-4/h9-10,12-15,21H,7-8,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXOYINIEMMPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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